3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a phenoxy group that is further substituted with a 1,3,4-oxadiazole ring
Mechanism of Action
Oxadiazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure with three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps. One common route starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids or their derivatives under cyclization conditions. The phenoxy group is then introduced through a nucleophilic aromatic substitution reaction, where the phenol derivative reacts with a suitable leaving group on the pyridine ring. The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes must also consider factors such as reaction time, temperature control, and purification methods to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines, thiols, or alkoxides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the best results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction can produce amine derivatives, and substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential antibacterial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, including its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzoate
- 1,3,4-Oxadiazole derivatives with various substituents
Uniqueness
3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its biological activity. This combination makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-10-5-8(14(16,17)18)6-19-13(10)23-11-4-2-1-3-9(11)12-21-20-7-22-12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLGPPFHLHTEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.